1,3-Bis(trichlorosilyl)propane
Overview
Description
1,3-Bis(trichlorosilyl)propane is a silicon-containing compound that serves as a precursor for various chemical reactions and syntheses. It is characterized by the presence of trichlorosilyl groups attached to a propane backbone. This compound is not directly discussed in the provided papers, but its derivatives and related compounds are extensively studied for their potential applications in different fields of chemistry.
Synthesis Analysis
The synthesis of compounds related to 1,3-bis(trichlorosilyl)propane involves multiple steps and reagents. For instance, 1,3-Bis(dimethylchlorosilyl)-propane is prepared by treating 1,3-bis-(trimethylsilyl) propane with sulfuric acid followed by ammonium chloride . Another related compound, 1,3-bis[4,4'-(trimellitimido) phenoxy] propane, is synthesized through a three-step reaction starting from 4-nitrophenol and 1,3-dibromo propane . These methods highlight the versatility of the propane backbone in forming various functionalized derivatives.
Molecular Structure Analysis
The molecular structure of derivatives of 1,3-bis(trichlorosilyl)propane can be quite complex. For example, the crystal and molecular structure of a rhenium complex with a related ligand, 1,3-bis(diphenylphosphino)propane, shows an octahedral coordination around the rhenium center . Similarly, the structure of 1,3-bis(8-chlorotheophyllin-7-yl)propane exhibits intermolecular stacking and Cl⋯O interactions, which are significant for understanding the compound's behavior in solid-state .
Chemical Reactions Analysis
Chemical reactions involving 1,3-bis(trichlorosilyl)propane derivatives are diverse. For instance, the reaction of 1,3-bis(methyldichlorosilyl)propane with alcohols produces (methylalkoxychlorosilyl)propanes, which upon hydrolysis yield various heterocyclic silicon-nitrogen compounds . Another derivative reacts with ammonia to form six-membered heterocyclic silicon-nitrogen compounds . These reactions demonstrate the reactivity of the trichlorosilyl group and its utility in synthesizing heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-bis(trichlorosilyl)propane derivatives are influenced by their molecular structure. For example, the poly(amide-imide)s synthesized from 1,3-bis[4,4'-(trimellitimido) phenoxy] propane exhibit high yields, inherent viscosities, and are characterized by various analytical techniques such as TGA, DSC, and FT-IR spectroscopy . The crystal structure of dichloro 1,3 bis(3,5 dimethylpyrazolyl) propane palladium provides insights into its density and space group, which are important for understanding its crystalline properties .
Scientific Research Applications
Synthesis of Silicon-Nitrogen Compounds : "1,3-Bis(trichlorosilyl)propane" reacts with ammonia or methylamine to produce six-membered heterocyclic silicon-nitrogen compounds. The yields of these products are influenced by the structures of the reactants, indicating the compound's utility in synthesizing specialized silicon-based chemicals (Hong, 1981).
Multidentate Ligand for Metal-Based Spin Clusters : The use of Bis-tris propane derivatives, closely related to "1,3-Bis(trichlorosilyl)propane", in nickel and cobalt chemistry is significant. These derivatives have been used in synthesizing structures with unique magnetic properties (Ferguson et al., 2011).
Development of Silicon-Containing Heterocyclic Rings : The reaction of derivatives of "1,3-Bis(trichlorosilyl)propane" with alcohols leads to the formation of various silicon-containing cyclic compounds. These reactions demonstrate the compound's role in the generation of new chemical structures (Andrianov et al., 1967).
Cyclopolymerization Studies : In polymer chemistry, "1,3-Bis(trichlorosilyl)propane" derivatives are used to study cationic polymerization processes. These studies contribute to understanding the mechanisms involved in the formation of specific polymer structures (Nishimura et al., 1983).
Ligand in High-Nuclearity Complexes : Bis-tris propane, a related compound, is utilized as a ligand in the assembly of polymetallic complexes. These complexes are notable for their diverse molecular architectures and magnetic properties (Murrie, 2018).
Safety And Hazards
1,3-Bis(trichlorosilyl)propane is a hazardous substance. It causes severe skin burns and eye damage . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
properties
IUPAC Name |
trichloro(3-trichlorosilylpropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl6Si2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDKTCCADNRZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459957 | |
Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(trichlorosilyl)propane | |
CAS RN |
18171-50-1 | |
Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(trichlorosilyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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